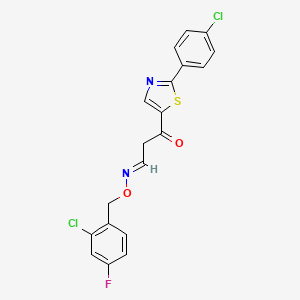
3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C19H13Cl2FN2O2S and its molecular weight is 423.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Identification and Molecular Docking Studies:
- Research Focus: Spectroscopic analysis and molecular docking studies of similar thiazole-containing compounds.
- Key Findings: Thiazole compounds show potential in building numerous natural products and pharmaceutical agents. Molecular docking studies highlight their potential interactions with cancer proteins.
- Source: (Shanmugapriya et al., 2022).
Structural Characterization of Isostructural Thiazole Derivatives:
- Research Focus: Structural characterization of similar thiazole compounds.
- Key Findings: The study provides insights into the crystalline structure and conformation of thiazole derivatives, useful for understanding their chemical behavior.
- Source: (Kariuki et al., 2021).
Spectroscopic Analysis and Antimicrobial Activity of Thiazole Molecule:
- Research Focus: Spectroscopic analysis and biological functions of a similar thiazole molecule.
- Key Findings: This compound exhibits antifungal and antibacterial effects, underlining its potential in antimicrobial applications.
- Source: (Viji et al., 2020).
Synthesis and Crystal Structure Analysis of Thiazole Derivatives:
- Research Focus: Synthesis and structural analysis of similar thiazole compounds.
- Key Findings: The research provides valuable information on the synthesis methods and crystal structures of thiazole derivatives.
- Source: (Banu et al., 2014).
Study of Heterocyclic Compounds Derived from Thiazole:
- Research Focus: Synthesis and investigation of the biological activity of thiazole-based heterocyclic compounds.
- Key Findings: The study explores the potential of these compounds in inhibiting lipase and α-glucosidase, indicating their relevance in medicinal chemistry.
- Source: (Bekircan et al., 2015).
Synthesis and Anticancer Properties of Thiazolopyrimidine Derivatives:
- Research Focus: Synthesis and evaluation of thiazolopyrimidine derivatives as potential anti-breast cancer agents.
- Key Findings: Some synthesized compounds show significant inhibitory activity against human breast cancer cells, highlighting their potential in cancer research.
- Source: (Dawane, 2022).
Antinociceptive and Anti-inflammatory Properties of Thiazole Derivatives:
- Research Focus: Evaluation of thiazole derivatives for their antinociceptive and anti-inflammatory properties.
- Key Findings: The research indicates the potential therapeutic applications of thiazole derivatives in pain management and inflammation treatment.
- Source: (Selvam et al., 2012).
Propiedades
IUPAC Name |
(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O2S/c20-14-4-1-12(2-5-14)19-23-10-18(27-19)17(25)7-8-24-26-11-13-3-6-15(22)9-16(13)21/h1-6,8-10H,7,11H2/b24-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNQABKSRONNL-KTZMUZOWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
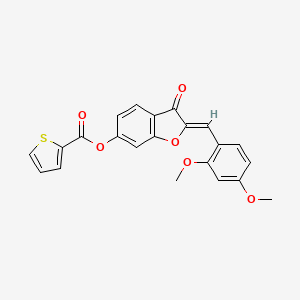
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)
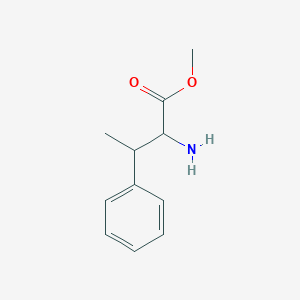

![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2610022.png)
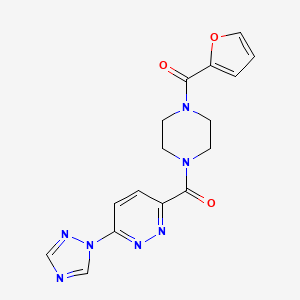
![3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2610026.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610027.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2610029.png)
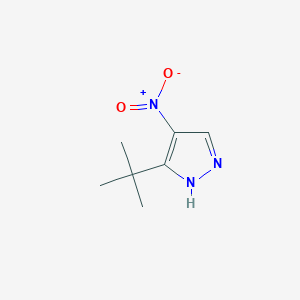
![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)
![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)
